

# Bevenopran: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bevenopran |           |
| Cat. No.:            | B1666927   | Get Quote |

IUPAC Name: 5-[2-Methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide[1]

CAS Number: 676500-67-7[1][2]

### **Executive Summary**

**Bevenopran** (formerly known as CB-5945, ADL-5945, and MK-2402) is a peripherally acting mu-opioid receptor antagonist (PAMORA) that also exhibits activity at the delta-opioid receptor. [1][2] Developed for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid analgesics, **Bevenopran** reached Phase III clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of **Bevenopran**'s pharmacological profile, mechanism of action, and clinical development, tailored for researchers, scientists, and drug development professionals.

**Physicochemical Properties and Identifiers** 

| Property          | Value                                |
|-------------------|--------------------------------------|
| Molecular Formula | C20H26N4O4                           |
| Molecular Weight  | 386.45 g/mol                         |
| Synonyms          | CB-5945, ADL-5945, MK-2402, OpRA III |



## Pharmacology Mechanism of Action

Opioid analgesics, such as morphine, exert their effects by activating opioid receptors in the central nervous system (CNS). However, they also activate mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and constipation. **Bevenopran** is designed to selectively antagonize these peripheral mu-opioid receptors in the gut without crossing the blood-brain barrier, thereby mitigating OIC while preserving the central analgesic effects of opioids.

#### **Receptor Binding Affinity**

Preclinical studies have characterized the binding affinity of **Bevenopran** for the three main opioid receptor subtypes. The compound demonstrates high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor, with significantly lower affinity for the kappa-opioid receptor.

| Receptor Subtype | Binding Affinity (K <sub>i</sub> , nM) |
|------------------|----------------------------------------|
| Mu (μ)           | 0.8                                    |
| Delta (δ)        | 4.8                                    |
| Карра (к)        | 133                                    |

## **Signaling Pathway**

The following diagram illustrates the mechanism of opioid-induced constipation and the therapeutic intervention with **Bevenopran**.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bevenopran Drug Targets, Indications, Patents Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Bevenopran | 676500-67-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Bevenopran: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666927#bevenopran-iupac-name-and-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com